

An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[b]thiophene

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Compound of Interest

Compound Name: 5-Bromo-3-methylbenzo[b]thiophene

Cat. No.: B169043

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This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **5-Bromo-3-methylbenzo[b]thiophene**, tailored for researchers, scientists, and professionals in drug development.

Structural Formula and Physicochemical Properties

5-Bromo-3-methylbenzo[b]thiophene is a halogenated derivative of the heterocyclic compound 3-methylbenzo[b]thiophene. Its structure consists of a benzene ring fused to a thiophene ring, with a bromine atom at the 5th position and a methyl group at the 3rd position.

Chemical Structure:

Quantitative Data Summary:

Property	Value	Source
Molecular Formula	C ₉ H ₇ BrS	[1][2]
Molecular Weight	227.12 g/mol	[2]
CAS Number	1196-09-4	[2]
SMILES	<chem>CC1=CSC2=C1C=C(Br)C=C2</chem>	[1]
Purity	Typically ≥97%	[2]
Physical State	Solid (presumed)	
Storage Conditions	Room temperature	[2]

Experimental Protocols

While the specific synthesis of **5-Bromo-3-methylbenzo[b]thiophene** is referenced in the Journal of Heterocyclic Chemistry, 21, p. 1069 (1984), the detailed experimental protocol from this source is not readily available. However, a representative procedure for the synthesis of a structurally related compound, 5-bromobenzo[b]thiophene, is detailed below. This process involves the dehydration of 5-bromo-2,3-dihydro-1-benzothiophen-3-ol.

Representative Synthesis of a Brominated Benzo[b]thiophene

Reaction: Dehydration of 5-bromo-2,3-dihydro-1-benzothiophen-3-ol to 5-bromo-1-benzothiophene.

Materials:

- 5-bromo-2,3-dihydro-1-benzothiophen-3-ol (300 g)
- Acetone (600 mL and 300 mL for washing)
- p-toluenesulfonic acid monohydrate (12.4 g)
- Activated carbon (15.0 g)
- Water (2700 mL)

Procedure:

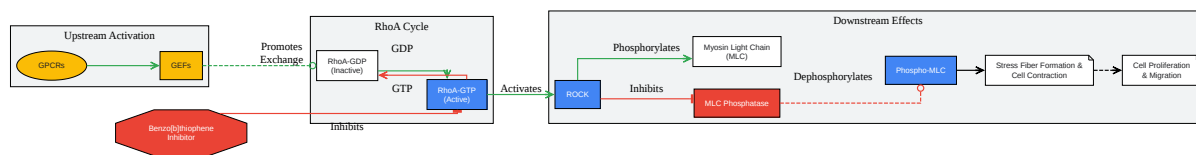
- A solution of 300 g of 5-bromo-2,3-dihydro-1-benzothiophen-3-ol in 600 mL of acetone is prepared.
- To this solution, 12.4 g of p-toluenesulfonic acid monohydrate is added.
- The mixture is heated to reflux and maintained for 2 hours.
- After the reflux period, 15.0 g of activated carbon is added to the reaction solution, and the mixture is stirred.
- Insoluble materials are removed by filtration, and the filter cake is washed with 300 mL of acetone.
- The filtrate and washings are combined.
- 2700 mL of water is added dropwise to the combined solution at a temperature of 5 to 15°C.
- The resulting precipitate is collected by filtration to yield 5-bromo-1-benzothiophene.

Biological Activity and Signaling Pathway

Benzo[b]thiophene derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Recent studies have highlighted the potential of benzo[b]thiophene derivatives as inhibitors of the RhoA/ROCK signaling pathway. This pathway is a critical regulator of cellular processes such as cytoskeletal dynamics, cell proliferation, migration, and invasion. Dysregulation of the RhoA/ROCK pathway is implicated in the progression of various cancers, making it a promising target for therapeutic intervention. The inhibition of this pathway by certain benzo[b]thiophene compounds can lead to the suppression of tumor growth and metastasis.

Below is a diagram illustrating the inhibitory effect of a benzo[b]thiophene-based inhibitor on the RhoA/ROCK signaling pathway.



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